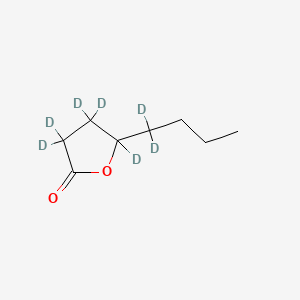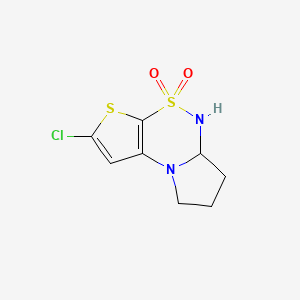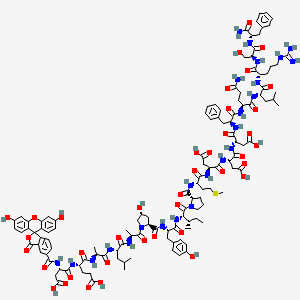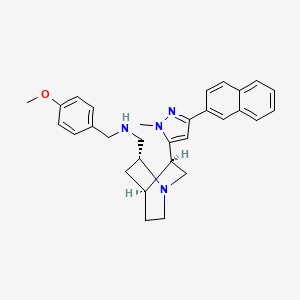
TopBP1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TopBP1-IN-1 is a small molecule inhibitor that targets the topoisomerase II beta binding protein 1 (TopBP1). This compound has shown potential in cancer therapy due to its ability to inhibit the interaction between TopBP1 and other proteins involved in DNA damage response and repair mechanisms. This compound has demonstrated anti-tumor activity and synergistic effects when used in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .
Vorbereitungsmethoden
The synthesis of TopBP1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
TopBP1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
TopBP1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TopBP1 in DNA damage response and repair mechanisms.
Biology: Employed in cell-based assays to investigate the effects of TopBP1 inhibition on cell proliferation, apoptosis, and DNA repair pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with PARP inhibitors to enhance anti-tumor activity.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of TopBP1 and related proteins
Wirkmechanismus
TopBP1-IN-1 exerts its effects by binding to the BRCT domains of TopBP1, thereby inhibiting its interaction with other proteins involved in DNA damage response and repair. This inhibition disrupts the recruitment of RAD51 to DNA damage sites, preventing the formation of RAD51 nucleofilaments and subsequent homologous recombination repair . The compound also interferes with the activation of the ATR-Chk1 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
TopBP1-IN-1 is unique in its ability to specifically target the BRCT domains of TopBP1, making it a valuable tool for studying the role of TopBP1 in DNA damage response and repair. Similar compounds include:
These compounds share similar mechanisms of action but differ in their specific binding sites and effects on protein interactions. This compound stands out due to its potent inhibition of TopBP1 and its potential for combination therapy with PARP inhibitors .
Eigenschaften
Molekularformel |
C30H34N4O |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-1-[(2R,4S,5R)-5-(2-methyl-5-naphthalen-2-ylpyrazol-3-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1 |
InChI-Schlüssel |
JMJWFOVMJHVKDK-YIOBJHAYSA-N |
Isomerische SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)[C@H]4CN5CC[C@H]4C[C@@H]5CNCC6=CC=C(C=C6)OC |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


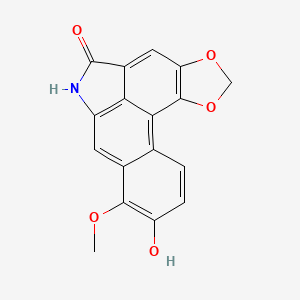

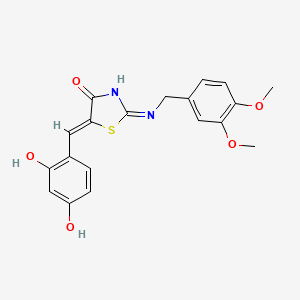
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)


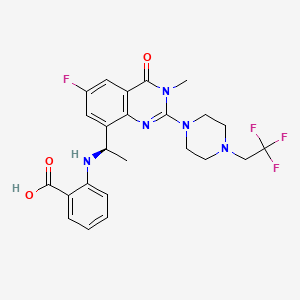
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
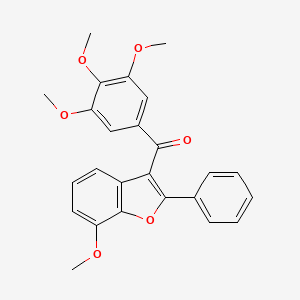
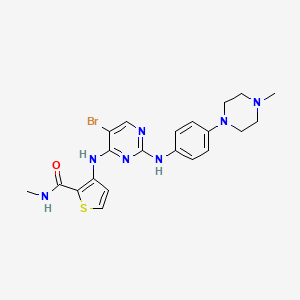
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
